Bienvenue dans la boutique en ligne BenchChem!

GSK121

PAD4 inhibitor Structure-Activity Relationship (SAR) Hit-to-lead optimization

GSK121 (CAS 1652591-80-4) is the non-substitutable baseline for SAR studies of the GSK benzimidazole/indole PAD4 inhibitor series. As the initial hit (IC50=3.2µM) optimized to yield GSK484 (50nM) and GSK199 (200nM), GSK121 provides the foundational activity benchmark for valid potency comparisons. Substituting a generic PAD4 inhibitor introduces confounding variables, invalidating SAR data. Procure GSK121 as the reference baseline for benzimidazole chemotype optimization, NETosis assays, or chemotype-comparison studies. Supplied as trifluoroacetate salt, ≥98%.

Molecular Formula C25H26F3N5O3
Molecular Weight 501.51
CAS No. 1652591-80-4
Cat. No. B607755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK121
CAS1652591-80-4
SynonymsGSK121;  GSK-121;  GSK 121; 
Molecular FormulaC25H26F3N5O3
Molecular Weight501.51
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7)
InChIKeyCUCLWQZRCAQPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK121 (CAS 1652591-80-4): Procurement Guide for the Foundational PAD4 Inhibitor Tool Compound


GSK121 (CAS 1652591-80-4) is a selective, reversible inhibitor of Protein Arginine Deiminase 4 (PAD4), supplied as a trifluoroacetate salt . Identified as the initial lead compound from a screening campaign, it forms the structural basis for the optimized clinical development candidates GSK484 and GSK199 [1]. GSK121 inhibits the citrullination of PAD4 target proteins, a key post-translational modification, in a functional assay with an IC50 value of 3.2 µM . Its primary utility is as a foundational reference tool for studying PAD4-mediated pathways, particularly in neutrophil extracellular trap (NET) formation, autoimmune responses, and oncology research [1].

Why Procuring a Generic PAD4 Inhibitor Cannot Replicate GSK121's Specific Utility as a Foundational Tool


Procurement of a generic PAD4 inhibitor is scientifically inappropriate when the research objective involves comparative analysis of the structural evolution of the GSK benzimidazole chemotype or when an unoptimized hit compound is required to benchmark the potency of optimized leads. GSK121 is the specific hit molecule that was systematically optimized to yield the significantly more potent PAD4 inhibitors GSK484 (IC50 = 50 nM) and GSK199 (IC50 = 200 nM) [1]. Using any other PAD4 inhibitor in this context would invalidate the structure-activity relationship (SAR) and potency comparison, as GSK121's unique 3.2 µM IC50 value represents the baseline activity of the chemical series from which its clinical candidate successors were derived . Furthermore, its specific scaffold, a (3-aminopiperidin-1-yl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]methanone core, is distinct from other common PAD4 inhibitors like amidine-based compounds (e.g., Cl-amidine) or allosteric binders (e.g., PAD-PF1) [2]. Substitution with a different chemotype would introduce confounding variables in studies designed to understand the molecular determinants of PAD4 inhibition within this specific chemical series.

Quantitative Differentiation of GSK121: A Procurement-Focused Evidence Guide


Procurement for SAR Analysis: GSK121 as the ~64-Fold Less Potent Precursor to the Clinical Candidate GSK484

GSK121 is the initial screening hit from which the clinical development candidate GSK484 was derived [1]. This evolutionary relationship is quantitatively defined by a substantial difference in potency. GSK121 inhibits PAD4-mediated citrullination with an IC50 of 3,200 nM , while GSK484, its optimized successor, achieves an IC50 of 50 nM against the low-calcium form of PAD4 . The optimization resulted in a 64-fold increase in potency, underscoring GSK121's specific value as the baseline, unoptimized chemotype for comparative SAR studies.

PAD4 inhibitor Structure-Activity Relationship (SAR) Hit-to-lead optimization Benzimidazole scaffold

Procurement for Hit-to-Lead Benchmarking: GSK121 is ~16-Fold Less Potent than GSK199

As the initial hit, GSK121 also serves as the baseline for the development of GSK199, another potent optimized derivative. The IC50 of GSK121 is 3.2 µM (3,200 nM) in a functional assay . In contrast, GSK199 is a reversible and selective PAD4 inhibitor with an IC50 of 200 nM in the absence of calcium [1]. This represents a 16-fold increase in potency upon lead optimization [2].

PAD4 inhibitor Potency comparison Lead optimization Benzimidazole scaffold

Procurement for Scaffold Specificity: The Indole/Benzimidazole Core of GSK121 vs. Amidine-Based Inhibitors

GSK121 is built upon a distinct benzimidazole/indole scaffold, a chemotype that differs fundamentally from other common classes of PAD4 inhibitors, such as the amidine-based inhibitors (e.g., Cl-amidine, BB-Cl-amidine) [1]. While GSK121 has a reported IC50 of 3.2 µM, the amidine-based inhibitor Cl-amidine inhibits PAD4 with a reported IC50 of 5.9 µM [2]. This difference in potency, combined with a completely different binding mechanism and chemical structure, means the two compounds are not interchangeable. GSK121 and its optimized derivatives (GSK484/GSK199) induce a β-hairpin conformation in PAD4 upon binding, a structural rearrangement not observed with amidine-based inhibitors .

PAD4 inhibitor Chemotype comparison Scaffold specificity Amidine inhibitors

Procurement for Selectivity Studies: GSK121 as a PAD4-Specific Tool

The value of GSK121 is partly defined by its selectivity within the PAD enzyme family. It is widely described as a selective PAD4 inhibitor [1]. While direct quantitative selectivity data for GSK121 against other PAD isoforms (PAD1, PAD2, PAD3) is limited in the public domain, the selectivity of its optimized progeny, GSK484 and GSK199, for PAD4 over PAD1-3 is well-established [2]. For instance, GSK484 is noted to be selective for PAD4 over PAD1-3 . As the parent molecule of this selective series, GSK121 is presumed to possess a similar selectivity profile, although with lower potency. This contrasts with pan-PAD inhibitors like Streptonigrin, which exhibit IC50s against multiple isoforms (PAD1: 48.3 µM, PAD2: 26.1 µM, PAD3: 0.43 µM, PAD4: 2.5 µM) [3].

PAD4 inhibitor Isoform selectivity PAD family Specificity

Procurement for Functional Assay Benchmarking: GSK121's Defined Functional IC50

GSK121's activity is defined in a specific functional assay context, providing a reliable benchmark for replicating experiments. It was shown to inhibit the citrullination of PAD4 target proteins in a functional assay with an IC50 value of 3.2 µM . This functional inhibition is directly linked to a downstream biological effect, as PAD4 activity is sufficient to disrupt mouse and human neutrophil extracellular trap (NET) formation [1]. While in vivo data for GSK121 are sparse, the functional link to NETosis is a key differentiator. For comparison, the more potent analog GSK199 has been shown to dose-dependently reduce clinical disease activity by 25% (at 10 mg/kg) and 54% (at 30 mg/kg) in a murine collagen-induced arthritis model .

PAD4 inhibitor Citrullination Functional assay Potency benchmarking

GSK121 (CAS 1652591-80-4): Ideal Research and Industrial Application Scenarios


1. Hit-to-Lead Medicinal Chemistry and SAR Studies

GSK121 is the essential baseline compound for any medicinal chemistry program focused on optimizing the benzimidazole/indole scaffold for PAD4 inhibition. It provides the foundational activity (IC50 = 3.2 µM) against which all subsequent analogs, including GSK484 (IC50 = 50 nM) and GSK199 (IC50 = 200 nM), must be benchmarked [1]. Procuring GSK121 is a prerequisite for publishing SAR data on this chemical series .

2. Mechanistic Studies of PAD4-Induced NETosis

GSK121 is a key reagent for confirming the role of PAD4 enzymatic activity in the formation of neutrophil extracellular traps (NETs). Its functional inhibition of citrullination at a defined IC50 (3.2 µM) allows researchers to link PAD4 activity directly to NETosis in cellular models [1]. Using GSK121 helps distinguish PAD4-dependent NETosis from other pathways .

3. Comparative Pharmacology and Target Validation

In studies designed to compare the efficacy of different PAD4 inhibitor chemotypes (e.g., benzimidazole-based vs. amidine-based), GSK121 is a necessary control. Its unique β-hairpin-inducing binding mechanism is distinct from that of inhibitors like Cl-amidine [1]. Procuring GSK121 allows for a rigorous comparison of mechanism-specific downstream effects on cellular phenotypes and gene expression .

4. In Vitro Model Development for Autoimmune and Inflammatory Disease Research

For researchers establishing in vitro models of diseases like rheumatoid arthritis or lupus, where PAD4 and NETosis are implicated, GSK121 serves as a valuable tool compound. Its defined activity allows for the creation of a PAD4-inhibited state to study the enzyme's contribution to disease-relevant cellular processes, such as cytokine production or immune cell activation [1]. It can be used as a reference inhibitor to validate new phenotypic screening assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.